4-Phenylhepta-1,6-dien-4-amine
Description
Contextual Significance of Diallylic Quaternary Amine Scaffolds in Organic Chemistry
Allylic amines are a crucial class of organic compounds that serve as versatile building blocks in synthetic chemistry. acs.org The presence of a carbon-carbon double bond adjacent to the amine functionality provides a site for a wide array of chemical transformations. When two allyl groups are attached to a nitrogen atom, the resulting diallylic amine scaffold presents a unique structural motif.
These scaffolds are of significant interest for several reasons:
Synthetic Versatility: The two double bonds can undergo various reactions, including cyclization, cross-coupling, and functional group interconversion, enabling the rapid assembly of complex molecular frameworks.
Access to Quaternary Centers: The synthesis of molecules with all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Diallylic amine scaffolds can be precursors to such structures.
Biological Relevance: The allylamine (B125299) structural unit is present in various biologically active molecules and pharmaceuticals.
Research in this area has focused on developing mild and selective catalytic methods for the synthesis and transformation of allylic amines. acs.orgacs.org For instance, palladium-catalyzed reactions have been extensively explored for the formation and manipulation of these scaffolds. acs.orgnih.gov The ability to control the stereochemistry of these reactions is also a key area of investigation, as it allows for the synthesis of enantiomerically pure compounds. acs.org
Retrosynthetic Analysis of the 4-Phenylhepta-1,6-dien-4-amine Architecture
Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule. For this compound, the analysis begins by disconnecting the bonds to the central nitrogen atom.
A primary disconnection strategy involves the carbon-nitrogen bonds. This leads to aniline (B41778) and an appropriate seven-carbon di-electrophile. However, a more common and convergent approach involves the formation of the carbon-carbon bonds of the allyl groups.
A plausible retrosynthetic pathway is as follows:
C-N Bond Disconnection (Amine Synthesis): The target molecule, a primary amine, can be conceptually disconnected at the C-N bond. This suggests a precursor such as a corresponding ketone, 4-phenylhepta-1,6-dien-4-one, which could be converted to the amine via reductive amination.
C-C Bond Disconnection (Grignard-type Reaction): The 4-phenylhepta-1,6-dien-4-ol, a precursor to the ketone or the amine itself, can be disconnected at the carbon atom bearing the phenyl and hydroxyl groups. This points to a Grignard reaction between a phenylmagnesium halide and a suitable carbonyl compound, such as 1,6-heptadien-4-one.
Symmetry and Allylation: A more convergent approach would involve the double allylation of a suitable nitrogen-containing starting material. For instance, the reaction of aniline with two equivalents of an allyl halide could be envisioned, though this typically leads to a mixture of products. A more controlled synthesis might involve the reaction of a phenyl-substituted nitrogen nucleophile with an allyl electrophile.
This analysis suggests that the synthesis of this compound can be approached through several established organic transformations, highlighting the modularity of its structure.
Overview of Research Trajectories and Academic Significance Pertaining to this compound
While direct research on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from its use as a core structural unit in more complex molecules that have been synthesized and studied. The presence of the 4-phenylhepta-1,6-dien-4-yl moiety in various reported compounds indicates its role as a valuable synthetic intermediate.
For instance, derivatives such as 2-methyl-N-(4-phenylhepta-1,6-dien-4-yl)benzamide and 2-((4-Phenylhepta-1,6-dien-4-yl)carbamoyl)benzoic acid have been synthesized. smolecule.comfluorochem.co.uk The preparation of these amide and benzoic acid derivatives showcases the utility of the primary amine group in this compound for further functionalization through amide bond formation. smolecule.comfluorochem.co.uk These more complex molecules are often designed to explore potential biological activities or to serve as components in material science applications. smolecule.com
The research trajectory for compounds containing this scaffold appears to be directed towards:
Medicinal Chemistry: The synthesis of derivatives to investigate potential therapeutic applications. smolecule.com
Materials Science: The development of novel materials with specific electronic or optical properties. smolecule.com
Methodology Development: The use of this scaffold to demonstrate the utility of new synthetic methods.
In essence, while this compound may not be the final target in many research endeavors, its role as a foundational building block is of considerable academic importance. Its synthesis and functionalization provide a platform for the creation of a diverse range of more elaborate and potentially functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylhepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIICBSZOFPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for the Construction of 4 Phenylhepta 1,6 Dien 4 Amine and Its Complex Analogs
Pioneering Approaches to the Quaternary Carbon Center Bearing Nitrogen and Phenyl Moieties
The creation of an all-carbon quaternary center is a formidable task due to the steric hindrance involved in forming the requisite C(sp³)–C(sp³) bonds. beilstein-journals.orgsmolecule.com When this center must also incorporate a nitrogen atom, the synthetic complexity increases further.
A direct and effective method for constructing the 4-phenylhepta-1,6-dien-4-amine core involves the addition of organometallic reagents to nitrile precursors. A documented synthesis utilizes the addition of allyl Grignard (allylmagnesium bromide) to benzonitrile. rsc.org This reaction proceeds through a key ketimine intermediate, which is subsequently hydrolyzed to furnish the primary amine. The double addition of the allyl nucleophile to the carbon-nitrogen triple bond of the nitrile effectively and simultaneously constructs the quaternary carbon and introduces the two allyl groups required for the heptadiene system.
Table 1: Grignard-based Synthesis of this compound
| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |
|---|---|---|---|---|
| Benzonitrile | Allylmagnesium bromide | Diallylketimine | This compound | rsc.org |
General strategies for forming quaternary carbons often rely on the hydroalkylation of olefins, which represents a direct approach to new C(sp³)–C(sp³) bond formation. beilstein-journals.org These methods can involve transition-metal complexes that activate the olefin as an electrophilic partner or, more recently, metal hydride hydrogen atom transfer (MHAT) reactions that use olefins as precursors for nucleophilic radical species. beilstein-journals.org While not specifically documented for the title compound, such approaches provide a conceptual framework for alternative synthetic designs. For instance, a reductive dimerization of aryl olefins has been shown to create vicinal quaternary centers, highlighting the power of radical pathways in constructing sterically congested carbons. beilstein-journals.org
Stereocontrolled Synthesis of the this compound Framework
Introducing stereocontrol at the C4 position adds another layer of complexity to the synthesis. This requires the development of either enantioselective methods to create a single enantiomer or diastereoselective strategies for related, more complex scaffolds.
Achieving an enantioselective synthesis of the C4 stereocenter in this compound would necessitate an asymmetric catalytic approach. While a specific enantioselective synthesis for this molecule has not been detailed in the provided literature, several modern catalytic methods are highly relevant.
Transition metal-catalyzed asymmetric arylations (TMCAAr) are among the most powerful methods for preparing enantiopure compounds with gem-diarylalkane motifs, which are structurally related to the target's C4 substitution pattern. rsc.org These strategies include the enantioselective addition of arylmetallic reagents across C=N bonds. rsc.org One could envision an asymmetric addition of an allylmetal reagent to a pre-formed imine, catalyzed by a chiral transition metal complex, to set the stereochemistry.
Organocatalysis also offers promising avenues. The development of chiral phosphoric acids and other bifunctional organocatalysts has enabled highly enantioselective reactions, including the amination of various substrates. springernature.com For example, an organocatalyzed intermolecular electrophilic aromatic amination has been used to synthesize helically chiral molecules with high enantioselectivity. springernature.com Adapting such a strategy to the construction of a quaternary aza-stereocenter remains a frontier in the field.
In the synthesis of more complex molecules containing structural motifs related to this compound, diastereoselective methods are often employed, typically using chiral auxiliaries. An illustrative example is found in the stereoselective synthesis of the bis-THF ligand, a key component in several potent HIV-1 protease inhibitors. nih.gov
The synthesis of a key precursor aldehyde involved an anti-aldol reaction where stereocontrol was achieved using an amino-indanol derived chiral auxiliary. nih.gov The pent-4-enoic acid was first acylated onto the chiral auxiliary. The subsequent generation of a titanium enolate, followed by its reaction with cinnamaldehyde, proceeded with high diastereoselectivity to establish the desired stereocenters in the product. nih.gov This substrate-controlled approach, while requiring additional steps for auxiliary attachment and removal, provides a robust and predictable method for constructing complex chiral architectures.
Divergent Pathways for the Introduction and Functionalization of the Amino Group
The introduction of a tertiary amine presents a classic challenge in metal-catalyzed reactions. The lone pair of electrons on the nitrogen can coordinate to the metal center, often leading to catalyst deactivation or inhibition. incatt.nldomainex.co.uk This has spurred the development of innovative strategies to circumvent this issue.
Another powerful strategy involves nickel-catalyzed multicomponent reactions. A recently reported protocol combines nickel catalysis and Lewis acid catalysis to achieve a three-component coupling of simple alkenes, aldehydes, and amides to form complex allylic amines in a single step. rsc.org This approach proceeds through the in-situ formation of an imine intermediate, which then participates in C-C bond formation with the alkene. rsc.org Such modular and environmentally friendly methods offer significant advantages for creating diverse amine-containing molecules.
Table 2: Modern Catalytic Strategies for Tertiary Amine Synthesis
| Strategy | Catalyst System | Key Feature | Advantage | Ref. |
|---|---|---|---|---|
| Allylic C-H Amination | Palladium/SOX, Amine-BF₃ salt | Transient protection of the amine lone pair | Direct use of secondary amines, high functional group tolerance | incatt.nldomainex.co.uk |
| Multicomponent Coupling | Ni(II) salt / Lewis Acid | In-situ imine formation | High modularity, single-step synthesis from simple precursors | rsc.org |
Olefin Metathesis and Related Strategies for Diene Formation in Heptadiene Systems
Olefin metathesis is a powerful organic reaction involving the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, a discovery for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. wikipedia.org This reaction is known for its simplicity, generation of fewer byproducts, and tolerance of many functional groups. wikipedia.orgmdpi.com
For the synthesis of a 1,6-diene system like that in this compound, acyclic diene metathesis (ADMET) or cross-metathesis (CM) represent viable strategies. ADMET involves the self-metathesis of a terminal alkene to form a longer diene and a volatile byproduct (e.g., ethylene), which drives the reaction to completion. wikipedia.org Cross-metathesis, the reaction between two different alkenes, could also be employed to construct the diene framework. fiveable.me
The success of these reactions hinges on the use of well-defined metal catalysts, most notably the Schrock catalysts (molybdenum- or tungsten-based) and the Grubbs catalysts (ruthenium-based). wikipedia.orguwindsor.ca These catalysts operate via a metallacyclobutane intermediate and have revolutionized the application of metathesis in complex molecule synthesis. fiveable.meuwindsor.ca While metathesis must be carried out under an inert atmosphere due to catalyst sensitivity, its predictability and efficiency make it a cornerstone of modern synthetic strategy. uwindsor.ca
Catalytic Methodologies in the Synthesis of this compound
The synthesis of this compound and its analogs relies heavily on a diverse array of catalytic methodologies that enable the key bond-forming transformations.
Palladium Catalysis: Palladium complexes are exceptionally versatile. They are central to C-H amination reactions for installing the amino group and are also used in cross-coupling reactions, which could facilitate the introduction of the phenyl group. incatt.nlsmolecule.com
Nickel Catalysis: Nickel catalysts are valuable for their ability to promote multicomponent coupling reactions, providing a direct and modular route to complex allylic amines from simple starting materials. rsc.org They have also been utilized in the hydroallylation of alkynes with allylic alcohols to form skipped dienes. rsc.org
Rhodium Catalysis: Rhodium-based catalysts are effective in the regioselective amination of tertiary allylic trichloroacetimidates, offering another direct route to α,α-disubstituted allylic amines. organic-chemistry.org
Iridium Catalysis: Chiral iridium complexes have been successfully used for the enantioselective allylic amination of allylic carbonates, producing branched tertiary amines with excellent regio- and enantioselectivity. organic-chemistry.org
Copper Catalysis: Copper-catalyzed reactions, such as the photocycloaddition of 1,6-heptadienes, demonstrate the utility of copper in manipulating diene systems. nih.gov While this specific reaction leads to cyclobutanes, it underscores the interaction of copper catalysts with the target molecule's diene framework.
These catalytic systems are indispensable tools, allowing chemists to construct complex and challenging structures like this compound with increasing efficiency and control.
Organometallic Catalysis in C-C Bond Formation at C4
The creation of the C4 quaternary center in this compound necessitates the formation of carbon-carbon and carbon-nitrogen bonds at a single, fully substituted carbon atom. Organometallic catalysis offers a powerful toolkit for such transformations. mt.com
Rhodium-Catalyzed Approaches:
Rhodium catalysis has emerged as a robust method for the synthesis of α,α-disubstituted chiral allylic amines. bohrium.comacs.org One strategy involves the enantioselective alkenylation of ketimines with vinylboronic acids. bohrium.comacs.org This approach, utilizing a chiral phosphite-olefin ligand, can generate multifunctional allylic amines with quaternary stereocenters in high yields and excellent enantioselectivities. bohrium.comacs.org For a molecule like this compound, a potential retrosynthetic disconnection would involve the rhodium-catalyzed addition of two allyl groups to a phenyl-substituted ketimine precursor.
Another relevant rhodium-catalyzed method is the allylic alkylation of β,β-disubstituted enesulfinamides. organic-chemistry.orgnih.gov This strategy allows for the stereoselective construction of challenging acyclic quaternary carbon stereocenters. organic-chemistry.orgnih.gov
Palladium-Catalyzed Strategies:
Palladium-catalyzed allylic amination is a cornerstone for the synthesis of allylic amines. nih.govrsc.org These reactions can be rendered enantioselective to form quaternary stereocenters adjacent to a nitrogen atom. nih.govrsc.org A notable variant is the decarboxylative allylic alkylation, which has been successfully applied to the synthesis of α-quaternary ketones and lactams, providing a pathway to the corresponding amines. acs.orgscispace.comnih.govnih.gov For instance, a palladium-catalyzed decarboxylative allylic alkylation of lactams has been used to create 3,3-disubstituted pyrrolidinones and piperidinones, which are precursors to C(α)-quaternary amines. scispace.com
Table 1: Selected Organometallic Methods for Quaternary Amine Synthesis
| Catalyst/Ligand System | Substrate Type | Reaction Type | Key Features | Ref. |
|---|---|---|---|---|
| Rh(I)/Chiral Phosphite-Olefin | Cyclic Ketimine | Enantioselective Alkenylation | High yields and enantioselectivities for α,α-disubstituted allylic amines. | bohrium.comacs.org |
| RhCl(PPh₃)₃ | β,β-Disubstituted Enesulfinamide | Allylic Alkylation | Stereoselective access to acyclic quaternary carbons. | organic-chemistry.orgnih.gov |
| Pd(0)/Chiral Ligand | Allyl Acetate / Aziridine | Allylic Amination | Favors branched products, forming quaternary centers next to nitrogen. | nih.gov |
| Pd(0)/Chiral Ligand | Allyl Enol Carbonate | Decarboxylative Allylic Alkylation | Access to α-quaternary ketones, precursors to amines. | nih.gov |
| (Phosphoramidite)-Cu Complex | Allyldiboron / Benzyl (B1604629) Imine | Allyl Addition | Enantio- and diastereoselective synthesis of homoallylic amines with quaternary centers. | nih.gov |
Copper-Catalyzed Reactions:
Copper-catalyzed methods have also proven effective. For example, the enantioselective and diastereoselective addition of γ,γ-disubstituted allylboron reagents to imines, catalyzed by copper-phosphoramidite complexes, yields homoallylic amines bearing quaternary carbon stereocenters. nih.gov This approach is particularly relevant as it directly installs an allyl group and creates the desired stereocenter.
Organocatalytic Strategies for Amine-Containing Structures
Organocatalysis provides a metal-free alternative for the construction of chiral molecules. umich.edu These methods often rely on the formation of transient chiral intermediates, such as iminium or enamine ions, to induce stereoselectivity.
Phase-Transfer Catalysis:
Chiral quaternary ammonium (B1175870) salts, often derived from C₂-symmetric scaffolds like BINOL, are powerful phase-transfer catalysts. researchgate.netrsc.org They have been successfully employed in the asymmetric synthesis of α,α-dialkyl-α-amino acids, demonstrating their utility in creating quaternary centers adjacent to a nitrogen atom. researchgate.net
Brønsted Base and Acid Catalysis:
The direct organocatalytic amination of pronucleophiles represents another powerful strategy. For instance, cinchona alkaloid derivatives, acting as chiral Brønsted bases, can catalyze the highly enantioselective reaction of α-substituted α-cyanoacetates with azodicarboxylates. acs.org This reaction yields optically active products with quaternary hydrazine (B178648) adducts, which can be subsequently converted to the corresponding amines. acs.org
Organocatalytic cascade reactions, where multiple bonds and stereocenters are formed in a single operation, are particularly efficient for building molecular complexity. umich.eduoaepublish.com These cascades have been instrumental in the synthesis of various natural products and can be envisioned for the construction of complex analogs of this compound. umich.edu
Table 2: Selected Organocatalytic Methods for Chiral Amine Synthesis
| Catalyst Type | Substrate Type | Reaction Type | Key Features | Ref. |
|---|---|---|---|---|
| Chiral Quaternary Ammonium Salts | Glycine Imines | Phase-Transfer Alkylation | Asymmetric synthesis of α,α-dialkyl-α-amino acids. | researchgate.netrsc.org |
| Cinchona Alkaloid (β-ICD) | α-Substituted α-Cyanoacetate | Direct Amination | Highly enantioselective formation of quaternary hydrazine adducts. | acs.org |
| Chiral Secondary Amines (e.g., Proline derivatives) | Aldehydes / Ketones | Cascade Reactions | Enantioselective synthesis of complex chiral compounds with quaternary centers. | umich.edursc.org |
| Thiourea-Tertiary Amine | Isatin Ketimines / Alkenyl Butenolides | [3+2] Cycloaddition | Diastereo- and enantioselective synthesis of spiro-pyrrolidines with quaternary centers. | oaepublish.com |
Total Synthesis Applications Utilizing this compound as a Key Intermediate
While no total synthesis explicitly reports the use of this compound as an intermediate, the structural motif of a quaternary carbon bearing an amine and allyl groups is found in several complex natural products and has been a key target in their synthesis.
For example, the total synthesis of the Myrioneuron alkaloids (−)-myrifabral A and (−)-myrifabral B featured a pivotal palladium-catalyzed enantioselective allylic alkylation to generate the C(10) all-carbon quaternary center. rsc.org This key step highlights the strategic importance of forming such a congested stereocenter early in a synthetic sequence.
In the total synthesis of (+)-sibirinine , a two-step sequence involving a Mannich reaction followed by a decarboxylative enantioselective allylic alkylation was employed to construct the α-quaternary aminomethyl ketone core. acs.orgnih.gov This strategy effectively creates the quaternary center and installs the necessary amine functionality.
Furthermore, organocatalytic cascade reactions have been elegantly applied in the total synthesis of numerous alkaloids. For instance, the synthesis of (−)-flustramine B and (+)-hapalindole Q utilized enantioselective Friedel-Crafts alkylations and [4+2] cycloadditions catalyzed by chiral secondary amines to build complex polycyclic systems containing quaternary centers. mdpi.com
These examples underscore the synthetic value of intermediates possessing the core structure of this compound. The dienyl functionality offers a versatile handle for subsequent transformations, such as ring-closing metathesis or Diels-Alder reactions, to rapidly construct complex polycyclic frameworks.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Phenylhepta 1,6 Dien 4 Amine
Chemical Transformations Involving the Terminal Alkene Moieties
The two terminal double bonds of 4-phenylhepta-1,6-dien-4-amine are susceptible to a variety of reactions common to olefins. Their symmetrical placement, separated by a three-carbon tether (C2-C3-C4), makes the molecule an ideal substrate for intramolecular reactions, leading to the formation of five-membered ring systems.
The 1,6-diene system of this compound is well-suited for intramolecular cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
Intramolecular [4+2] Diels-Alder Reactions: While the dienyl system in this compound is not pre-conjugated, isomerization of one of the double bonds into conjugation with the other could precede an intramolecular Diels-Alder (IMDA) reaction. However, a more direct pathway involves the participation of the phenyl ring as the diene component. More commonly, derivatives of this compound, where the amine is converted into a dienophile-containing group, could undergo IMDA reactions. The efficiency of IMDA reactions is high when forming five- or six-membered rings, which is achievable with the three-atom tether in this molecule. masterorganicchemistry.com These reactions are known for their ability to create complex polycyclic systems with high stereocontrol in a single step. wikipedia.org
Intramolecular [2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent a synthetically valuable method for creating strained four-membered cyclobutane (B1203170) rings. libretexts.orgopenstax.org For substrates like this compound, intramolecular [2+2] cycloaddition can be initiated, particularly through photosensitization. A notable precedent is the Kochi-Salomon reaction, which facilitates the photochemical [2+2] cycloaddition of unactivated olefins using a copper(I) triflate catalyst and UV light. acs.org Recent advancements have demonstrated that such reactions can be made tolerant to amine functionalities, allowing for the direct cyclization of substrates like N,N-diallylamine to form bicyclic products such as 3-azabicyclo[3.2.0]heptane. acs.org This suggests that this compound could similarly yield a phenyl-substituted azabicyclo[3.2.0]heptane derivative under appropriate photochemical conditions.
Table 1: Potential Cycloaddition Reactions and Products
| Reaction Type | Conditions | Potential Product from this compound |
|---|---|---|
| Intramolecular [2+2] Photocycloaddition | UV light (e.g., 254 nm), Cu(I) catalyst | 6-Phenyl-6-azabicyclo[3.2.0]heptane |
| Intermolecular Diels-Alder | With a potent dienophile (e.g., Maleic anhydride) | Monoadduct or Diadduct at the terminal alkenes |
The terminal alkenes can be readily functionalized through electrophilic addition and related processes.
Hydroboration-Oxidation: This two-step reaction sequence is a cornerstone for the anti-Markovnikov hydration of alkenes to produce alcohols. masterorganicchemistry.com Applied to this compound, hydroboration using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) would add boron to the terminal carbons (C1 and C7), followed by oxidation (e.g., with H₂O₂ and NaOH) to yield the corresponding primary diol, 4-phenyl-4-aminoheptane-1,7-diol. Manganese-catalyzed hydroboration has also emerged as an effective method for the anti-Markovnikov functionalization of terminal alkenes. nih.govchemrxiv.org The reaction proceeds with high regioselectivity, adding the borane (B79455) moiety to the less substituted carbon atom. masterorganicchemistry.com
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bonds is a fundamental reaction of alkenes. For a non-conjugated diene like this compound, the reaction is expected to proceed via a bridged halonium ion intermediate, leading to anti-addition products. dergipark.org.tr The reaction would likely occur stepwise, first forming a monohalogenated intermediate, which could then react with the second equivalent of the halogen. Depending on the reaction conditions, this could lead to the formation of 1,2,6,7-tetrahalo-4-phenylheptan-4-amine. In the case of conjugated dienes, temperature can influence the ratio of 1,2- (kinetic) versus 1,4- (thermodynamic) addition products. dergipark.org.trmasterorganicchemistry.com While this molecule is not conjugated, similar considerations of kinetic versus thermodynamic control could apply if rearrangements or competing pathways exist.
As an α,ω-diene, this compound is a suitable monomer for specific types of polymerization and metathesis reactions.
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization that is ideal for terminal dienes. wikipedia.org Using ruthenium-based catalysts (e.g., Grubbs catalysts) or molybdenum-based catalysts (e.g., Schrock catalysts), this compound can be polymerized to form an unsaturated polyamine, with the concomitant release of ethylene (B1197577) gas, which drives the reaction to completion. orgoreview.comrsc.org This method allows for the precise placement of the phenylamino (B1219803) functionality along the polymer backbone. rsc.org The resulting polymer would possess regularly spaced double bonds, which could be subsequently hydrogenated to produce a saturated, purely linear polyethylene-like material with pendant functional groups.
Cross-Metathesis: Olefin cross-metathesis provides a powerful tool for forming new carbon-carbon double bonds. This compound can react with other olefins in the presence of a metathesis catalyst. This reaction could be used to introduce different functional groups at the ends of the seven-carbon chain or to dimerize the molecule. It is a potential side reaction during Ring-Opening Metathesis Polymerization (ROMP) but can be harnessed for specific synthetic goals. digitellinc.com
Table 2: Olefin Metathesis Reactions of this compound
| Reaction | Catalyst Type | Description | Resultant Product/Polymer |
|---|---|---|---|
| ADMET Polymerization | Grubbs or Schrock Catalysts | Step-growth polycondensation with ethylene release. wikipedia.orgrsc.org | Unsaturated polymer with repeating -(CH₂-CH=CH-CH₂-C(Ph)(NH₂)-CH₂-CH=CH-CH₂)- units. |
| Cross-Metathesis | Grubbs or Schrock Catalysts | Reaction with a partner olefin (R-CH=CH₂) to form new alkenes. | R-CH=CH-CH₂-C(Ph)(NH₂)-CH₂-CH=CH-R |
Reactivity at the Tertiary Amine Functionality
The tertiary amine group is a key reactive center, capable of acting as a nucleophile, a base, or participating in single-electron transfer (SET) processes to form radical intermediates.
The generation of nitrogen-centered radicals from tertiary amines opens up unique synthetic pathways. nih.gov These highly reactive intermediates can be formed through oxidation (e.g., photoredox or copper catalysis) or homolytic cleavage of a labile N-X bond. nih.govacs.org For this compound, a single-electron oxidation would produce a nitrogen-centered radical cation.
A particularly relevant transformation for this substrate is intramolecular radical cyclization. The generated aminyl radical can add to one of the tethered terminal alkene moieties in a 5-exo-trig or 6-endo-trig fashion. The 5-exo-trig cyclization is generally favored kinetically, which would lead to the formation of a five-membered pyrrolidine (B122466) ring and a new carbon-centered radical, which can be further trapped. acs.orgrsc.org This provides a powerful method for constructing nitrogen-containing heterocyclic systems.
Formation of Quaternary Ammonium (B1175870) Salts: As a tertiary amine, this compound readily undergoes N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary ammonium salts. wikipedia.org This reaction, known as the Menshutkin reaction, is a straightforward and high-yielding nucleophilic substitution where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. wikipedia.orgdtic.mil Since the starting material is a tertiary amine, the reaction proceeds cleanly without the possibility of over-alkylation that complicates the alkylation of primary and secondary amines. masterorganicchemistry.com
Formation of Other Amine Derivatives: Besides simple alkylation, the tertiary amine can be transformed into other derivatives. For instance, oxidation can lead to the formation of an N-oxide. Furthermore, while the nitrogen itself is a reactive site, modern catalytic methods allow for functionalization at the α-carbon. For example, B(C₆F₅)₃-catalyzed C-H alkylation of tertiary amines with electron-deficient olefins can occur, demonstrating that the reactivity is not solely confined to the nitrogen atom itself. acs.org
Table 3: Synthesis of Derivatives from the Tertiary Amine Functionality
| Reaction Type | Reagent | Product Type | Example Product |
|---|---|---|---|
| N-Alkylation (Menshutkin Reaction) | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | N,N-Diallyl-N-methyl-N-phenylmethanaminium iodide |
| N-Alkylation (Menshutkin Reaction) | Benzyl Bromide (BnBr) | Quaternary Ammonium Salt | N-Benzyl-N,N-diallyl-N-phenylmethanaminium bromide |
| Intramolecular Radical Cyclization | Radical Initiator (e.g., DTBP) or Photoredox Catalyst | Pyrrolidine Derivative | 1-Benzyl-3-(phenyl(phenylmethyl)amino)pyrrolidine (after trapping) |
| N-Oxidation | m-CPBA or H₂O₂ | Amine N-oxide | This compound N-oxide |
Rearrangement Reactions and Cascade Cyclizations Facilitated by the Diene-Amine Architecture
The 1,6-diene motif in this compound is a key structural feature that can facilitate a range of rearrangement and cascade cyclization reactions. These transformations can lead to the formation of complex polycyclic and heterocyclic structures, often with a high degree of stereocontrol.
One of the primary rearrangement pathways available to diallyl amines is the aza-Claisen rearrangement, a type of acs.orgacs.org-sigmatropic shift. However, studies on the reactions of cyano-acetylenes with diallylamine (B93489) have shown that under certain conditions, the amino-Claisen rearrangement does not occur. rsc.org This suggests that the reaction conditions, including the nature of any activating reagents, are critical in promoting this pathway for this compound.
An alternative rearrangement is the acs.orgresearchgate.net-Wittig rearrangement, which is well-documented for analogous diallyl ethers. msu.eduorganic-chemistry.org For this compound, a base-catalyzed deprotonation at one of the allylic carbons could initiate a acs.orgresearchgate.net-sigmatropic rearrangement to furnish a homoallylic amine. This reaction is typically performed at low temperatures to suppress the competing researchgate.netbeilstein-journals.org-rearrangement. organic-chemistry.org
The diene system also makes the compound a suitable candidate for cascade cyclizations. These reactions can be initiated by various means, including radical initiators or Lewis acids. For instance, radical addition to one of the double bonds can trigger a cascade of cyclizations to form bicyclic nitrogen-containing compounds. manchester.ac.ukacs.org Similarly, Lewis acid-mediated processes, such as those involving diallyl epoxides, have been shown to yield bridged ether products, suggesting that this compound could undergo analogous transformations to form complex amine architectures. nih.gov The presence of the phenyl group could also participate in these cascades, potentially leading to products arising from aromatic Cope rearrangements. acs.org
A summary of potential rearrangement and cyclization products is presented in the table below.
| Reaction Type | Initiator/Catalyst | Potential Product(s) |
| Aza-Claisen Rearrangement | Heat/Lewis Acid | Gamma, delta-unsaturated imine |
| acs.orgresearchgate.net-Aza-Wittig Rearrangement | Strong Base | Homoallylic amine |
| Radical Cascade Cyclization | Radical Initiator | Bicyclic pyrrolidine derivatives |
| Lewis Acid-Mediated Cascade | Lewis Acid | Bridged polycyclic amines |
Transition Metal-Catalyzed Functionalizations of this compound
The presence of both allylic C-H bonds and unsaturated C=C bonds in this compound makes it an interesting substrate for transition metal-catalyzed functionalization reactions.
The tertiary amine functionality in this compound could potentially be utilized in C-N cross-coupling reactions. Recent advances have demonstrated strategies for the formal C-N cross-coupling of tertiary amines via the in situ generation and displacement of N-acyl ammonium species. researchgate.netnih.gov This approach, often catalyzed by nickel complexes, could allow for the coupling of the amine with various partners. researchgate.netnih.govrsc.org
Furthermore, the allylic C-H bonds present in the molecule are potential sites for C-H activation and subsequent C-C or C-N bond formation. Transition metal-catalyzed C(sp³)–H functionalization is a powerful tool for the synthesis of complex molecules. nih.gov Palladium-catalyzed reactions, in particular, have been widely used for the allylic functionalization of alkenes. researchgate.netrsc.org The free amine could potentially act as a directing group to achieve site-selective functionalization. nih.gov
The table below outlines potential cross-coupling reactions.
| Coupling Type | Catalyst System (Example) | Potential Outcome |
| Formal C-N Cross-Coupling | Ni-catalyst with activator (e.g., TFAA) | Displacement of an allyl group with a new N-substituent |
| Allylic C-H Amination | Pd-catalyst | Introduction of a new amino group at an allylic position |
| Allylic C-H Arylation | Pd-catalyst | Introduction of an aryl group at an allylic position |
Gold(I) complexes are known to be excellent catalysts for the activation of C-C multiple bonds, such as those present in the 1,6-diene system of this compound. beilstein-journals.org Gold(I) catalysis can promote a variety of transformations, including cycloisomerizations and cycloadditions. researchgate.net
For 1,6-dienes, gold(I) catalysts can facilitate intramolecular cycloaddition reactions. beilstein-journals.org Depending on the specific ligand environment around the gold center, different cycloaddition pathways, such as [4+2] or [4+3], can be favored, leading to the formation of six- or seven-membered rings, respectively. nih.gov The reaction of this compound under gold(I) catalysis could thus provide access to a range of bicyclic amine derivatives.
Furthermore, gold(I) can catalyze skeletal rearrangements of 1,6-enynes, and analogous reactivity could be anticipated for dienes. acs.orgdocumentsdelivered.com These rearrangements can proceed through single or double cleavage of C-C bonds, leading to structurally diverse diene products. The presence of the nitrogen atom in the tether could influence the selectivity of these rearrangements.
A summary of potential gold(I)-catalyzed reactions is provided below.
| Reaction Type | Catalyst System (Example) | Potential Product(s) |
| Intramolecular [4+2] Cycloaddition | Triarylphosphitegold(I) complex | Bicyclic alkylidenecyclohexene amine derivative |
| Intramolecular [4+3] Cycloaddition | Di-t-butylbiphenylphosphinegold(I) complex | Bicyclic cycloheptadiene amine derivative |
| Cycloisomerization/Rearrangement | Cationic Gold(I) complex | Isomeric diene amines, potentially with new ring systems |
Computational and Theoretical Investigations into 4 Phenylhepta 1,6 Dien 4 Amine Chemistry
Quantum Chemical Studies of Electronic Structure, Bonding, and Aromaticity Effects
There is no available research in the public domain that specifically details quantum chemical studies on the electronic structure, bonding characteristics, or aromaticity effects of 4-Phenylhepta-1,6-dien-4-amine. Investigations into properties such as molecular orbital energies (HOMO-LUMO gaps), charge distribution, and the influence of the phenyl group on the electronic properties of the dienamine system have not been reported for this specific molecule.
Conformational Analysis and Energy Landscapes of this compound
A search for studies on the conformational analysis and potential energy landscapes of this compound yielded no results. Consequently, there is no published data regarding the preferred spatial arrangement of its atoms, rotational barriers of its single bonds, or the relative energies of its different conformers.
Computational Elucidation of Reaction Mechanisms and Transition State Geometries
There are no computational studies that elucidate the reaction mechanisms involving this compound. Research into the transition state geometries, activation energies, and reaction pathways for any chemical transformations of this compound is not present in the available scientific literature.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
No theoretical predictions of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound have been published. As a result, there is no computational data to correlate with any potential experimental spectroscopic measurements for this compound.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights into 4 Phenylhepta 1,6 Dien 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 4-Phenylhepta-1,6-dien-4-amine, offering precise insights into its atomic arrangement.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl, vinyl, and methylene (B1212753) protons. The aromatic protons typically appear in the downfield region (δ 7.2-7.4 ppm). The vinyl protons of the terminal alkene groups are expected in the range of δ 5.0-6.0 ppm, exhibiting characteristic splitting patterns. uobasrah.edu.iq The methylene protons adjacent to the double bonds would likely resonate around δ 2.4-2.6 ppm. The amine proton signal can be broad and its chemical shift is dependent on solvent and concentration. libretexts.org In the ¹³C NMR spectrum, the quaternary carbon attached to the phenyl and amino groups would be found around δ 60-70 ppm, while the carbons of the double bonds are expected between δ 115 and 140 ppm. libretexts.orgoregonstate.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinyl protons and the adjacent methylene protons, establishing the connectivity within the two allyl groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. wikipedia.org This technique allows for the direct assignment of the carbon signals for all protonated carbons by correlating the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. In the context of this compound, NOESY can provide insights into the preferred conformation of the molecule, for instance, by showing correlations between the protons of the phenyl group and the allyl chains.
Predicted NMR Data for this compound:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1, 7 | 5.0 - 5.2 (dd) | ~118 | COSY with H-2,6; HSQC with C-1,7; HMBC to C-3,5 |
| 2, 6 | 5.7 - 5.9 (m) | ~135 | COSY with H-1,7 and H-3,5; HSQC with C-2,6; HMBC to C-4 |
| 3, 5 | 2.4 - 2.6 (d) | ~45 | COSY with H-2,6; HSQC with C-3,5; HMBC to C-1,7, C-2,6, C-4 |
| 4 | - | ~65 | HMBC from H-3,5 and Phenyl Protons |
| Amine (NH₂) | 1.5 - 2.5 (br s) | - | - |
| Phenyl (ortho) | 7.3 - 7.4 (d) | ~128 | COSY with meta protons; HSQC with ortho carbons; HMBC to C-4 and para carbon |
| Phenyl (meta) | 7.2 - 7.3 (t) | ~127 | COSY with ortho and para protons; HSQC with meta carbons |
| Phenyl (para) | 7.1 - 7.2 (t) | ~126 | COSY with meta protons; HSQC with para carbon |
Dynamic NMR for Conformational Exchange Studies
Dynamic NMR (DNMR) can be employed to study conformational changes in this compound that occur on the NMR timescale. libretexts.orginmr.net Processes such as restricted rotation around the C4-N bond or the C4-phenyl bond could lead to the broadening or coalescence of NMR signals at different temperatures. inmr.netnih.gov By conducting variable-temperature NMR experiments, it is possible to determine the energy barriers for these conformational exchanges. libretexts.orginmr.net For example, at low temperatures, the rotation around the C-N bond might become slow enough to observe distinct signals for protons in different environments due to the fixed conformation of the amine group.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₁₃H₁₇N), the expected exact mass can be calculated. The fragmentation pattern in the mass spectrum gives valuable information about the molecular structure. A key fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orglibretexts.org
Predicted Fragmentation Pattern for this compound:
| m/z (predicted) | Proposed Fragment | Description |
| 187.1356 | [C₁₃H₁₇N]⁺ | Molecular Ion |
| 146.0964 | [C₁₀H₁₂N]⁺ | Loss of an allyl radical (•C₃H₅) |
| 110.0964 | [C₇H₁₂N]⁺ | Loss of a phenyl radical (•C₆H₅) |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation |
| 41.0391 | [C₃H₅]⁺ | Allyl cation |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Hybridization Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=C bonds of the alkene groups, and the C-H bonds of the aromatic and aliphatic parts of the molecule. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C=C stretching vibration of the terminal alkene groups is expected around 1640 cm⁻¹. wpmucdn.com The C-N stretching vibration for an aliphatic amine would appear in the 1020-1250 cm⁻¹ region. orgchemboulder.comaip.orgaip.org
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H (Amine) | Symmetric and Asymmetric Stretch | 3300 - 3500 |
| N-H (Amine) | Bending (Scissoring) | 1580 - 1650 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Alkene) | Stretch | 3010 - 3095 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Amine) | Stretch | 1020 - 1250 |
X-ray Crystallographic Analysis of Crystalline Derivatives and Complexes
While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging due to its liquid nature at room temperature, crystalline derivatives can be prepared. The formation of a salt, such as a hydrochloride salt, often facilitates crystallization. iisc.ac.ingla.ac.ukgla.ac.uknih.gov Single-crystal X-ray diffraction analysis of such a derivative would provide definitive proof of the molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule in the solid state. The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of a sample of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For an amine like this compound, reversed-phase HPLC with a C18 column would be a suitable method. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid to improve peak shape. chromatographyonline.com Detection could be achieved using a UV detector, as the phenyl group provides a chromophore. sielc.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. mdpi.com Given the likely volatility of this compound, GC would be an effective method for assessing its purity. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. A flame ionization detector (FID) would provide excellent sensitivity. For complex mixtures or trace analysis, coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities based on their mass spectra.
Applications of 4 Phenylhepta 1,6 Dien 4 Amine in Advanced Organic Synthesis and Materials Science
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries and ligands are instrumental in achieving high levels of stereocontrol in asymmetric reactions. While direct studies on 4-Phenylhepta-1,6-dien-4-amine are not available, its molecular architecture suggests significant potential in this domain.
If synthesized in an enantiomerically pure form, this compound could serve as a precursor to novel chiral ligands for transition metal catalysis. The two allyl groups are capable of coordinating with a variety of metal centers, such as palladium, rhodium, or iridium. The chirality would stem from the quaternary carbon atom, and its spatial arrangement, influenced by the bulky phenyl group, could create a well-defined chiral pocket around the metal center. This, in turn, could induce high stereoselectivity in a range of catalytic transformations, including asymmetric hydrogenation, allylic alkylation, and hydroformylation.
The diallylamine (B93489) motif is a known structural element in the design of chiral ligands. The ability to tune the electronic and steric properties of such ligands by modifying the substituents on the nitrogen atom is a key advantage. In this context, the phenyl group in this compound could engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, further enhancing stereochemical control.
Furthermore, the tertiary amine functionality could itself play a role in catalysis, either by acting as a Lewis base or by participating in cooperative catalytic cycles. The potential for this molecule to act as a bidentate or even tridentate ligand, involving the nitrogen atom and the two olefinic groups, opens up a wide array of possibilities for the design of novel catalytic systems.
Utilization as a Monomer in Polymer Chemistry for Specialized Polymeric Materials
The presence of two polymerizable allyl groups makes this compound a prime candidate for use as a monomer in the synthesis of specialized polymeric materials. Diallylamine and its derivatives are well-known to undergo free-radical induced cyclopolymerization, a process that leads to the formation of polymers containing five- or six-membered rings within the polymer backbone. This method avoids the high degree of cross-linking that would be expected from a divinyl monomer, resulting in soluble and processable polymers.
The resulting polymer would possess unique properties conferred by the phenyl-substituted quaternary center. These could include enhanced thermal stability, altered solubility characteristics, and specific optical properties. The tertiary amine functionality within the polymer backbone would also offer sites for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the material's properties for specific applications.
Beyond radical polymerization, other techniques could be employed. For instance, ring-closing metathesis (RCM) of the diallyl functionality, catalyzed by ruthenium-based catalysts, could be envisioned. While RCM is typically an intramolecular reaction, under specific conditions, it can be used in acyclic diene metathesis (ADMET) polymerization to produce unsaturated polymers.
The potential applications for polymers derived from this compound are diverse. They could find use as specialty plastics with high refractive indices, as components in photolithography, or as functional materials in separation technologies. The presence of the amine and phenyl groups could also impart interesting biological or pharmaceutical properties to the polymer.
| Polymerization Method | Potential Polymer Structure | Key Features |
| Cyclopolymerization | Poly(pyrrolidine/piperidine) with pendant phenyl-substituted quaternary centers | Soluble, processable, thermally stable, potential for post-polymerization modification |
| ADMET Polymerization | Unsaturated polymer with phenyl-substituted quaternary centers in the backbone | Potential for further functionalization of the double bonds |
Building Block for the Synthesis of Complex Natural Product Scaffolds and Synthetic Analogs
The diallylamine moiety is a versatile functional group in organic synthesis and can serve as a linchpin in the construction of complex molecular architectures, including natural product scaffolds. The allyl groups can be viewed as "masked" propyl chains, which can be liberated through hydrogenation, or they can participate in a variety of carbon-carbon bond-forming reactions.
One of the key features of diallylamines in synthesis is their use as a protected form of a primary amine. The two allyl groups can be selectively removed under mild conditions, often using a palladium catalyst, to reveal a primary amine. This strategy allows for the introduction of a nitrogen atom early in a synthetic sequence, with the bulky diallyl group serving to protect it and influence the stereochemical outcome of nearby reactions. In the case of this compound, the bulky phenyl group attached to the same carbon would further enhance its steric influence.
The quaternary carbon center is another significant feature. The construction of quaternary carbon centers is a challenging task in organic synthesis, and their presence in a starting material can greatly simplify a synthetic route. In the context of natural product synthesis, many complex terpenes and alkaloids possess quaternary centers that are crucial to their biological activity. The quaternary center in this compound could be used to guide the stereoselective formation of adjacent stereocenters.
Furthermore, the allyl groups themselves can be functionalized in numerous ways. For example, they can undergo hydroboration-oxidation to introduce hydroxyl groups, ozonolysis to yield aldehydes, or participate in various cycloaddition reactions. This rich reactivity profile makes this compound a potentially valuable building block for the divergent synthesis of a variety of complex molecules and their synthetic analogs.
| Synthetic Strategy | Role of this compound | Potential Outcome |
| Masked Primary Amine | Diallyl groups act as protecting groups for the amine | Unveiling a primary amine at a late stage of a synthesis |
| Stereochemical Control | The bulky quaternary center directs the approach of reagents | Enantioselective or diastereoselective formation of new stereocenters |
| Functional Group Interconversion | The allyl groups are transformed into other functionalities | Introduction of diverse functional groups for further elaboration |
Precursor for Novel Heterocyclic Compounds and Fused Ring Systems
The diallylamine framework is an excellent starting point for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The two allyl groups can be induced to react with each other or with external reagents to form rings of various sizes.
One of the most powerful reactions of diallylamines is ring-closing metathesis (RCM). Using a ruthenium catalyst, the two allyl groups can be joined to form a five- or six-membered unsaturated nitrogen heterocycle, such as a dihydropyrrole or a tetrahydropyridine (B1245486). The substitution pattern on the resulting ring can be controlled by the substitution on the starting diallylamine. For this compound, RCM would lead to the formation of a dihydropyrrole or tetrahydropyridine with a phenyl-substituted quaternary center adjacent to the nitrogen atom. This would be a novel and potentially valuable heterocyclic building block.
Beyond RCM, the diallylamine moiety can participate in other cyclization reactions. For example, intramolecular hydroamination, catalyzed by various transition metals, could lead to the formation of saturated five- or six-membered rings. Radical cyclizations are also a possibility, where a radical is generated on one of the allyl chains and then adds to the other.
The resulting heterocyclic structures can serve as scaffolds for the synthesis of more complex fused ring systems. The double bond in the RCM product, for instance, is a handle for further functionalization, such as Diels-Alder reactions to form bicyclic systems. The amine functionality can also be used to construct additional rings.
The phenyl group in this compound could also participate in cyclization reactions. For example, an intramolecular Friedel-Crafts-type reaction could potentially be used to form a fused aromatic system. The unique combination of a diallylamine and a phenyl group on a quaternary center therefore offers a rich platform for the exploration of new heterocyclic and fused ring systems, which are of great interest in medicinal chemistry and materials science.
| Cyclization Reaction | Resulting Heterocycle | Potential for Further Synthesis |
| Ring-Closing Metathesis (RCM) | Dihydropyrrole or Tetrahydropyridine | Functionalization of the double bond, synthesis of fused systems |
| Intramolecular Hydroamination | Pyrrolidine (B122466) or Piperidine | Elaboration of the saturated ring system |
| Radical Cyclization | Pyrrolidine or Piperidine | Stereoselective synthesis of substituted saturated heterocycles |
Future Research Directions and Unexplored Avenues in 4 Phenylhepta 1,6 Dien 4 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for tertiary allylic amines often rely on traditional approaches that may involve harsh conditions or generate significant waste. Future research should prioritize the development of green and sustainable routes to 4-Phenylhepta-1,6-dien-4-amine.
Biocatalysis: Enzymatic methods offer a highly selective and environmentally benign alternative. A potential route could involve a one-pot, two-step process starting from renewable biomass-derivable cinnamic acids. acs.org This system would use a carboxylic acid reductase to generate an α,β-unsaturated aldehyde in situ, followed by reductive amination catalyzed by a bacterial reductive aminase to yield the target allylic amine. acs.org This approach avoids harsh reagents and operates under mild conditions.
Direct Amination of Allylic Alcohols: Palladium-catalyzed direct amination of the corresponding allylic alcohol precursor using an accessible nitrogen source like ammonium (B1175870) acetate could provide a more atom-economical and scalable process. organic-chemistry.org This strategy circumvents the need for pre-activation of the hydroxyl group, a common step in traditional syntheses. organic-chemistry.org
Multicomponent Reactions (MCRs): Nickel-catalyzed multicomponent coupling reactions, which combine simple alkenes, aldehydes, and amides in a single step, represent a highly efficient and modular approach. nih.govresearchgate.net Adapting such a method would allow for the rapid assembly of the complex this compound scaffold from readily available starting materials. nih.gov
Earth-Abundant Metal Catalysis: Exploring the use of inexpensive and earth-abundant metal catalysts, such as molybdenum, could lead to more economical and sustainable synthetic protocols. acs.org Molybdenum-catalyzed allylic amination has shown promise for its robustness and compatibility with green solvents like ethanol. acs.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Key Advantages | Potential Catalyst/Reagent | Relevant Findings |
|---|---|---|---|
| Biocatalytic Reductive Amination | Uses renewable feedstocks, mild conditions, high selectivity. | Carboxylic Acid Reductase & Reductive Aminase | Achieves up to 94% conversion for various allylic amines. acs.org |
| Palladium-Catalyzed Direct Amination | High monoallylation selectivity, avoids pre-activation of alcohols. | Pd(OAc)₂ / DPEphos | Effective on a gram scale with a broad substrate scope. organic-chemistry.org |
| Nickel-Catalyzed Multicomponent Coupling | Modular, single-step synthesis from simple precursors. | Ni(II) salt / Lewis Acid | Demonstrates broad functional-group tolerance. nih.govresearchgate.net |
| Molybdenum-Catalyzed Amination | Uses earth-abundant metal, recoverable catalyst, green solvents. | Molybdenum complex | Catalyst can be reused multiple times through simple centrifugation. acs.org |
Investigation of Unprecedented Reactivity and Molecular Rearrangements
The unique structural features of this compound—a tertiary amine flanked by two allyl groups and a phenyl ring—suggest a rich and potentially unique reactivity profile.
Sigmatropic Rearrangements: The diallylamine (B93489) framework is a prime candidate for sigmatropic rearrangements. Future studies should investigate its propensity to undergo aza-Claisen or Stevens rearrangements, which are known for related allylic amines. acs.orgnih.gov For instance, the organic-chemistry.orgnih.gov-Stevens rearrangement can be induced in allylic tertiary amines via difluorocarbene, offering a pathway to novel molecular architectures. nih.gov The presence of the phenyl group could significantly influence the electronics and steric environment, potentially leading to unprecedented rearrangement pathways or product distributions.
1,3-Diaza-Claisen Rearrangement: Research has shown that tertiary allylic amines bearing an electron-deficient alkene can undergo facile 1,3-diaza-Claisen rearrangements when reacted with isocyanates. acs.org Investigating the reaction of this compound with various electrophiles could uncover similar rearrangement cascades, yielding highly substituted and structurally complex products.
Metal-Catalyzed Transformations: The two alkene functionalities could be subject to a variety of metal-catalyzed reactions, such as ring-closing metathesis to form novel heterocyclic structures, or hydroamination/hydrofunctionalization reactions to introduce further complexity. The interplay between the tertiary amine as a potential directing group and the reactivity of the allyl chains warrants thorough investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of this compound to continuous flow and automated platforms is a critical step towards its practical application and large-scale production.
Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability compared to batch processes. researchgate.net Methodologies for the continuous-flow synthesis of tertiary amines have been successfully developed, often utilizing packed-bed reactors with heterogeneous catalysts. researchgate.net
Future work should focus on adapting the most promising synthetic routes for this compound to a flow chemistry setup. For example, a palladium-catalyzed amination process, noted for its potential in flow applications, could be optimized for continuous production. organic-chemistry.org Furthermore, three-component assemblies of related homoallylic amines have been successfully demonstrated in flow photoreactors, suggesting a viable strategy for automating the synthesis of this and related compounds. acs.org The development of a robust, automated flow synthesis would accelerate the exploration of its properties and applications by ensuring a consistent and scalable supply of the material.
Exploration of its Potential in Emerging Fields of Chemical Research
The distinct molecular architecture of this compound makes it an attractive building block for several cutting-edge areas of chemical science.
Medicinal Chemistry and Drug Discovery: The tertiary allylic amine motif is a common feature in many pharmaceuticals and biologically active compounds. nih.govnih.gov The unique three-dimensional structure of this compound could serve as a novel scaffold for the design of therapeutic agents. Its reactive allyl groups provide handles for further functionalization, enabling the creation of diverse molecular libraries for high-throughput screening against various biological targets.
Materials Science: The presence of two polymerizable alkene groups suggests its potential use as a cross-linking agent or a monomer in the synthesis of advanced polymers. The resulting materials could possess unique thermal, mechanical, or optical properties imparted by the rigid phenyl-substituted core.
Coordination Chemistry and Catalysis: The tertiary amine can act as a ligand for transition metals. The allyl groups could also participate in metal coordination, potentially forming pincer-type ligands. Such metal complexes could exhibit novel catalytic activities, leveraging the specific steric and electronic environment created by the this compound framework.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization techniques for 4-Phenylhepta-1,6-dien-4-amine?
- Methodological Answer : The synthesis of structurally complex amines like this compound typically involves multi-step processes requiring precise control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry). Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation. For reproducibility, ensure purity via high-performance liquid chromatography (HPLC) and validate results against reference spectra .
Q. How should researchers design controlled experiments to study the reactivity of this compound?
- Methodological Answer : Use a factorial design to systematically vary parameters (e.g., catalyst loading, reaction time) and identify significant variables. Incorporate control groups (e.g., reactions without catalysts) to isolate effects. Pre-experimental simulations using chemical software (e.g., COMSOL Multiphysics) can reduce trial iterations and optimize resource allocation .
Q. What strategies ensure reproducibility of experimental results for this compound?
- Methodological Answer : Document all protocols in detail, including solvent batch numbers and instrument calibration data. Cross-validate findings using multiple analytical methods (e.g., NMR, IR spectroscopy). Adhere to safety and procedural guidelines (e.g., 100% compliance with laboratory safety exams) to minimize human error .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans, including fume hood use and personal protective equipment (PPE). Conduct risk assessments for reactive intermediates and dispose of waste via approved protocols. Regular safety training and 100% pass rates on safety exams are mandatory .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be optimized using computational tools?
- Methodological Answer : Implement AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and thermodynamics. Use machine learning to predict optimal parameters (e.g., temperature gradients, solvent polarity) and validate with small-scale experiments. This reduces trial costs and accelerates process development .
Q. How should researchers address contradictory data in the compound’s biological activity studies?
- Methodological Answer : Triangulate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability tests). Re-examine experimental variables (e.g., purity of batches, solvent residues) and apply statistical tools (e.g., ANOVA) to identify outliers. Theoretical frameworks (e.g., ligand-receptor binding models) can contextualize discrepancies .
Q. What advanced methodologies are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding affinity analysis and molecular docking simulations to predict interaction sites. For in vitro studies, design dose-response experiments with negative controls (e.g., scrambled ligands) to confirm specificity .
Q. How can researchers ensure data integrity and security in collaborative studies on this compound?
- Methodological Answer : Employ encrypted electronic lab notebooks (ELNs) with role-based access controls. Use blockchain for immutable data logging and version control. Regular audits and adherence to FAIR (Findable, Accessible, Interoperable, Reusable) principles enhance transparency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
